molecular formula C9H9NO3 B13191514 4-Carbamoyl-3-methylbenzoic acid

4-Carbamoyl-3-methylbenzoic acid

Cat. No.: B13191514
M. Wt: 179.17 g/mol
InChI Key: AZNZFDGESAPFCA-UHFFFAOYSA-N
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Description

4-Carbamoyl-3-methylbenzoic acid is an organic compound with the molecular formula C9H9NO3 It is a derivative of benzoic acid, where the carboxyl group is substituted with a carbamoyl group and a methyl group at the meta position

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Carbamoyl-3-methylbenzoic acid can be synthesized through several methods. One common approach involves the nitration of 3-methylbenzoic acid followed by reduction and subsequent carbamoylation. The nitration is typically carried out using a mixture of concentrated nitric acid and sulfuric acid. The resulting nitro compound is then reduced to the corresponding amine using reducing agents such as iron and hydrochloric acid. Finally, the amine is converted to the carbamoyl derivative using phosgene or urea under appropriate conditions.

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may employ alternative reagents and catalysts to improve efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

4-Carbamoyl-3-methylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction of the carbamoyl group can yield amines or other reduced products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

4-Carbamoyl-3-methylbenzoic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Carbamoyl-3-methylbenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The carbamoyl group can form hydrogen bonds with target molecules, influencing their function. In chemical reactions, the compound’s reactivity is influenced by the electron-donating and electron-withdrawing effects of the substituents on the aromatic ring.

Comparison with Similar Compounds

Similar Compounds

    3-Methylbenzoic acid: An isomer with a methyl group at the meta position but without the carbamoyl group.

    4-Methylbenzoic acid: An isomer with a methyl group at the para position.

    3-Carbamoylbenzoic acid: A compound with a carbamoyl group at the meta position but without the methyl group.

Uniqueness

4-Carbamoyl-3-methylbenzoic acid is unique due to the presence of both the carbamoyl and methyl groups, which influence its chemical reactivity and potential applications. The combination of these functional groups can enhance its interactions with other molecules and its utility in various synthetic and industrial processes.

Properties

Molecular Formula

C9H9NO3

Molecular Weight

179.17 g/mol

IUPAC Name

4-carbamoyl-3-methylbenzoic acid

InChI

InChI=1S/C9H9NO3/c1-5-4-6(9(12)13)2-3-7(5)8(10)11/h2-4H,1H3,(H2,10,11)(H,12,13)

InChI Key

AZNZFDGESAPFCA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)O)C(=O)N

Origin of Product

United States

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